Molecular Weight Reduction of 15.4% Relative to SPDP-PEG4-Acid Reduces Conjugate Steric Burden
(2-Pyridyldithio)-PEG4 acid (C16H25NO6S2, MW 391.5 g/mol) exhibits a 15.4% lower molecular weight compared to its closest structural analog, SPDP-PEG4-acid (C19H30N2O7S2, MW 462.6 g/mol) [1]. This difference arises from the absence of an internal amide bond and propionamide spacer in (2-pyridyldithio)-PEG4 acid, which features a direct ether linkage between the PEG4 chain and the pyridyldithio group [1]. The reduced molecular weight and simplified linker architecture translate to a more compact linker footprint, minimizing the potential for undesirable steric hindrance when conjugated to large biomolecules such as monoclonal antibodies (∼150 kDa).
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 391.5 g/mol |
| Comparator Or Baseline | SPDP-PEG4-acid: 462.6 g/mol |
| Quantified Difference | -71.1 g/mol (-15.4%) |
| Conditions | Calculated from molecular formulas (C16H25NO6S2 vs. C19H30N2O7S2) |
Why This Matters
A 15.4% reduction in linker molecular weight decreases the overall conjugate size and steric footprint, which is critical for preserving antibody-antigen binding affinity and minimizing immunogenicity.
- [1] PubChem, 'SPDP-PEG4-acid (CID: 51341021) Compound Summary', CAS: 581065-97-6. View Source
